2-Naphthylaminomethyl-gamma-aminobutyric acid
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Overview
Description
A 144 is a biochemical.
Scientific Research Applications
Biocatalysis in Synthesis
Gamma-aminobutyric acid (GABA) has been employed as a bifunctional biocatalyst for the synthesis of 2-aminobenzothiazolomethyl-2-naphthols. This process utilizes a solvent-free, one-pot Mannich reaction, showing GABA's potential in green chemistry and organic synthesis (Fardpour, Safari, & Javanshir, 2018).
Energy Storage Applications
Innovative research has explored the use of gamma-aminobutyric acid-functionalized naphthalene diimide (GABA-NDI) in flow batteries. This application demonstrates GABA derivatives' potential in energy storage, showing high stability and efficiency in a GABA-NDI/ferrocyanide flow battery (Shahsavan, Wiberg, & Peljo, 2022).
Neurotransmission Research
GABA's role as a major inhibitory neurotransmitter has been a focus in neurological research. Studies have investigated its concentration and effects in various brain regions, providing insights into its role in mood disorders and brain function (Clarke, O'Mahony, Malone, & Dinan, 2007).
Food and Health Applications
Research on GABA in food science has revealed its potential as a bioactive compound in functional foods. Its health benefits, like hypotensive effects, and the role of lactic acid bacteria in GABA production, highlight its importance in the development of health-oriented food products (Diana, Quílez, & Rafecas, 2014).
Biotechnological Production
Advancements in biotechnology have led to the efficient microbial production of GABA. This includes the use of genetically engineered strains and fermentation optimization for high-yield production, expanding its potential in various industries (Jorge et al., 2017).
Pharmaceutical Research
GABA has been studied for its pharmaceutical properties, including its role as an inhibitory neurotransmitter and its potential therapeutic applications in various health conditions (Ngo & Vo, 2019).
properties
CAS RN |
41510-03-6 |
---|---|
Product Name |
2-Naphthylaminomethyl-gamma-aminobutyric acid |
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-[(naphthalen-2-ylamino)methylamino]butanoic acid |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)6-3-9-16-11-17-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,16-17H,3,6,9,11H2,(H,18,19) |
InChI Key |
LJCZRFFCDLIUBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NCNCCCC(=O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCNCCCC(=O)O |
Appearance |
Solid powder |
Other CAS RN |
41510-03-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-naphthylaminomethyl-gamma-aminobutyric acid A 144 A-144 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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